Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a combination of pyridazine, piperidine, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridazine Moiety: The pyridazine ring is introduced via a nucleophilic substitution reaction, often using 6-chloropyridazine as a starting material.
Coupling with Benzoate: The final step involves coupling the piperidine-pyridazine intermediate with methyl 4-aminobenzoate under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloropyridazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-(6-chloropyridazin-3-yl)piperidine-4-carboxylate
- 1-(6-chloropyridazin-3-yl)piperidin-4-ol
Uniqueness
Methyl 4-({[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19ClN4O3 |
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Molecular Weight |
374.8 g/mol |
IUPAC Name |
methyl 4-[[1-(6-chloropyridazin-3-yl)piperidine-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H19ClN4O3/c1-26-18(25)13-2-4-14(5-3-13)20-17(24)12-8-10-23(11-9-12)16-7-6-15(19)21-22-16/h2-7,12H,8-11H2,1H3,(H,20,24) |
InChI Key |
VVXJLVFOFFXFLF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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